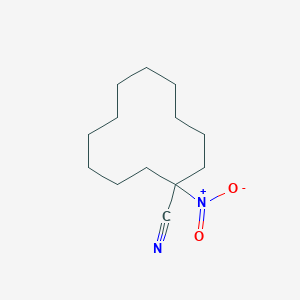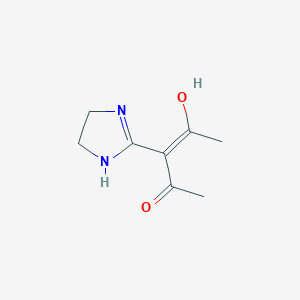
1-Nitrocyclododecane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nitrocyclododecane-1-carbonitrile is an organic compound characterized by a twelve-membered cycloalkane ring with a nitro group and a nitrile group attached to the same carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Nitrocyclododecane-1-carbonitrile can be synthesized through a multi-step process involving the nitration of cyclododecane followed by the introduction of a nitrile group. The nitration typically involves the use of nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group. The subsequent introduction of the nitrile group can be achieved through the reaction of the nitro compound with a suitable cyanating agent such as sodium cyanide or potassium cyanide under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Nitrocyclododecane-1-carbonitrile undergoes various chemical reactions, including:
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.
Hydrolysis: Sulfuric acid, sodium hydroxide.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Reduction: 1-Aminocyclododecane-1-carbonitrile.
Hydrolysis: 1-Nitrocyclododecane-1-carboxylic acid.
Substitution: Various substituted cyclododecane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Nitrocyclododecane-1-carbonitrile has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Nitrocyclododecane-1-carbonitrile involves its functional groups:
Nitro Group: The nitro group can undergo reduction to form an amine, which can interact with various biological targets.
Nitrile Group: The nitrile group can be hydrolyzed to form a carboxylic acid, which can participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
1-Nitrocyclohexane-1-carbonitrile: A smaller cycloalkane with similar functional groups.
1-Nitrocyclooctane-1-carbonitrile: An eight-membered ring analog.
1-Nitrocyclodecane-1-carbonitrile: A ten-membered ring analog.
Uniqueness: 1-Nitrocyclododecane-1-carbonitrile is unique due to its twelve-membered ring structure, which imparts distinct chemical and physical properties compared to its smaller ring analogs.
Eigenschaften
CAS-Nummer |
84065-81-6 |
|---|---|
Molekularformel |
C13H22N2O2 |
Molekulargewicht |
238.33 g/mol |
IUPAC-Name |
1-nitrocyclododecane-1-carbonitrile |
InChI |
InChI=1S/C13H22N2O2/c14-12-13(15(16)17)10-8-6-4-2-1-3-5-7-9-11-13/h1-11H2 |
InChI-Schlüssel |
RSVFQEUKDJFUHM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCCC(CCCCC1)(C#N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(Prop-2-en-1-yl)-N-{[(trimethylsilyl)oxy]methyl}prop-2-en-1-amine](/img/structure/B14424844.png)



![(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoic acid](/img/structure/B14424868.png)

![1-Thia-4-azaspiro[4.5]decane-2,3-dione](/img/structure/B14424880.png)





